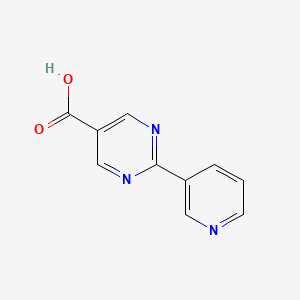

2-(ピリジン-3-イル)ピリミジン-5-カルボン酸

概要

説明

The compound “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

Research developments in the syntheses of pyrimidines have been reported . Numerous methods for the synthesis of pyrimidines are described, including a 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . This method provides a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

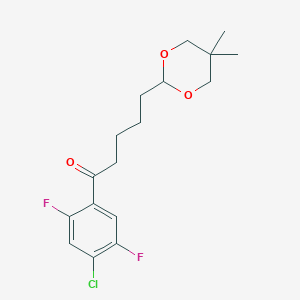

The molecular structure of pyrimidines, including “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid”, involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . More specific structural details may be found in the referenced papers .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid” and its derivatives can be found in the referenced papers . For instance, one derivative, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate (12t), is a yellow solid with a melting point of 214–215 °C .科学的研究の応用

抗炎症作用

2-(ピリジン-3-イル)ピリミジン-5-カルボン酸を含むピリミジン誘導体は、抗炎症作用について研究されています。 これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、および特定のインターロイキンなど、主要な炎症性メディエーターの発現と活性を阻害することが知られています 。これは、最小限の毒性で新しい抗炎症薬を開発する可能性を示唆しています。

抗線維化作用

研究によると、ピリミジン誘導体は抗線維化作用に効果的であることが示されています。 新規な2-(ピリジン-2-イル)ピリミジン誘導体は合成され、不死化ラット肝星細胞に対して評価されており、いくつかの既存の薬よりも優れた抗線維化作用を示しています 。これは、線維症疾患の新しい治療法の開発に有望な道筋を示しています。

抗菌作用および抗ウイルス作用

ピリミジン化合物は、顕著な抗菌作用および抗ウイルス作用を示しています。 これらは、さまざまな細菌株、酵母、および糸状菌に対してテストされており、広域スペクトル抗菌剤および抗ウイルス剤としての可能性を示しています 。

がん研究

がん研究では、ピリミジン誘導体は、EGFRやAURKAなど、がん細胞の増殖に関与する特定の酵素の阻害剤として使用されてきました 。この用途は、標的型がん治療法の開発に不可欠です。

抗がん標的化

2-(ピリジン-3-イル)ピリミジン-5-カルボン酸の構造の一部であるピリジン骨格は、抗がん剤の設計に使用されてきました。 たとえば、ピリジル-インドール系ヘテロアリールカルコンの誘導体は、炭酸脱水酵素IX阻害剤および抗がん剤として導入されています 。

新規化合物の合成

ピリミジン部分は、医薬品化学における特権構造であり、潜在的な生物学的活性を有する新規な複素環式化合物の合成に使用されます。 これには、さまざまな薬理学的効果を持つ薬の発見につながる可能性のある新しい分子の設計と作成が含まれます 。

作用機序

Target of Action

It’s known that pyrimidine derivatives, which include this compound, have a wide range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidines, in general, are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

The anti-inflammatory effects of pyrimidines suggest that they may impact the pathways related to inflammation and immune response .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug can influence its absorption and distribution within the body .

Result of Action

It’s known that pyrimidines can exhibit potent anti-inflammatory effects .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as collagen prolyl 4-hydroxylases, which are crucial for collagen synthesis . This interaction inhibits the expression of collagen, making the compound a potential candidate for anti-fibrotic therapies. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid has been shown to interact with proteins involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Cellular Effects

The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid on various cell types and cellular processes are profound. In hepatic stellate cells, the compound inhibits the activation of these cells, which is a critical step in the development of liver fibrosis . Furthermore, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid influences cell signaling pathways by modulating the activity of nuclear factor κB (NF-κB), a key regulator of inflammation . This modulation leads to changes in gene expression and cellular metabolism, ultimately reducing the production of pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes such as collagen prolyl 4-hydroxylases, inhibiting their activity and thus reducing collagen synthesis . Additionally, the compound acts as an inhibitor of NF-κB, preventing its translocation to the nucleus and subsequent activation of inflammatory genes . These interactions result in decreased expression of pro-inflammatory cytokines and other mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It is subject to degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can have sustained effects on cellular function, particularly in reducing fibrosis and inflammation .

Dosage Effects in Animal Models

The effects of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces fibrosis and inflammation without significant adverse effects . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity, allowing it to diffuse easily into cells and tissues .

Subcellular Localization

The subcellular localization of 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, it can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2-(Pyridin-3-YL)pyrimidine-5-carboxylic acid reaches its intended sites of action within the cell.

特性

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORKTPRONBOIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647961 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933988-20-6 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

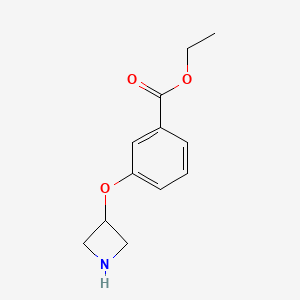

![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)

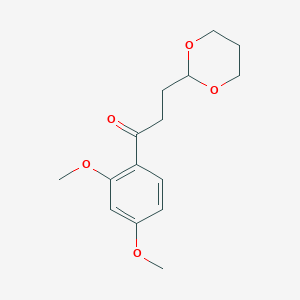

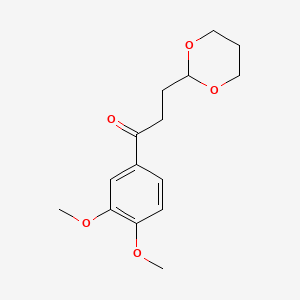

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)